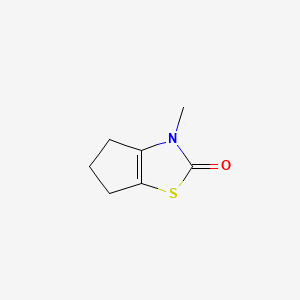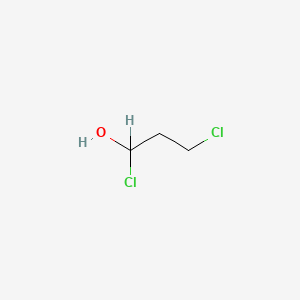
1,3-Dichloro-1-propanol
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
1,3-Dichloro-1-propanol is an organic compound with the molecular formula C₃H₆Cl₂O. It is a colorless liquid that is primarily used as an intermediate in the production of other chemicals, such as epichlorohydrin. This compound is also known by several other names, including 1,3-dichloropropan-2-ol and glycerol α,γ-dichlorohydrin .
Preparation Methods
Synthetic Routes and Reaction Conditions: 1,3-Dichloro-1-propanol can be synthesized through the hydrochlorination of glycerine. This process involves the reaction of glycerine with gaseous hydrogen chloride in the presence of a catalyst, typically a carboxylic acid. The reaction is carried out at temperatures ranging from 70 to 140°C, and the water produced during the reaction is continuously removed .
Industrial Production Methods: In industrial settings, this compound is produced as an intermediate in the manufacture of epichlorohydrin. This involves the addition of hypochlorous acid to allyl chloride, followed by dehydrochlorination with an alkali solution .
Chemical Reactions Analysis
Types of Reactions: 1,3-Dichloro-1-propanol undergoes various chemical reactions, including:
Oxidation: It can be oxidized to form epichlorohydrin.
Reduction: It can be reduced to form 1,3-dichloropropane.
Substitution: It can undergo nucleophilic substitution reactions to form various derivatives.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents such as lithium aluminum hydride are used.
Substitution: Nucleophiles like sodium hydroxide and ammonia are commonly used.
Major Products Formed:
Epichlorohydrin: Formed through oxidation.
1,3-Dichloropropane: Formed through reduction.
Various Derivatives: Formed through substitution reactions.
Scientific Research Applications
1,3-Dichloro-1-propanol has several applications in scientific research, including:
Chemistry: Used as an intermediate in the synthesis of epichlorohydrin, which is a precursor for epoxy resins.
Biology: Studied for its mutagenic and carcinogenic properties.
Medicine: Investigated for its potential use in pharmaceuticals.
Industry: Used as a solvent for paints, lacquers, and nitrocellulose.
Mechanism of Action
The primary mechanism of action for 1,3-dichloro-1-propanol involves its dehydrochlorination to form epichlorohydrin. This reaction is catalyzed by alkali, and the process involves several side reactions. The reaction mechanism has been studied using density functional theory simulations to confirm the reaction pathways and simplify the reaction network .
Comparison with Similar Compounds
1,3-Dichloro-1-propanol is similar to other dichloropropanols, such as 2,3-dichloro-1-propanol. it is unique in its specific reactivity and applications. Similar compounds include:
2,3-Dichloro-1-propanol: Used in similar industrial applications but has different reactivity.
1,3-Dichloropropan-2-ol: Another isomer with distinct properties and uses.
This compound stands out due to its specific use in the production of epichlorohydrin and its unique chemical properties.
Properties
CAS No. |
26948-90-3 |
|---|---|
Molecular Formula |
C3H6Cl2O |
Molecular Weight |
128.98 g/mol |
IUPAC Name |
1,3-dichloropropan-1-ol |
InChI |
InChI=1S/C3H6Cl2O/c4-2-1-3(5)6/h3,6H,1-2H2 |
InChI Key |
IFDLXKQSUOWIBO-UHFFFAOYSA-N |
Canonical SMILES |
C(CCl)C(O)Cl |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


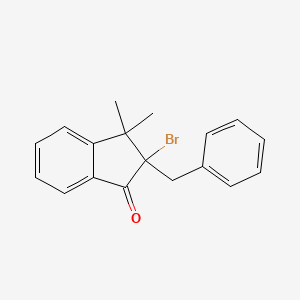
![Methyl 2-{[(8-hydroxy-2-methylquinolin-7-yl)(phenyl)methyl]amino}benzoate](/img/structure/B12798835.png)
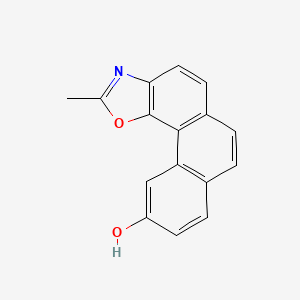
![(2S,3S)-2-[[(2S,3S)-2-[[(2S)-2-[[(2S)-2-[[(2S)-2-[[(2S)-6-amino-2-[[(2S)-2-[[(2S)-4-amino-2-[[(2S)-2-[[(2S)-2-[[(2S)-2-[[(2S)-5-amino-2-[[(2S)-5-amino-2-[[(2S)-2-[[(2S)-2-[[(2S)-5-amino-2-[[(2S)-2-[[(2S)-2-[[(2S)-2-[[(2S)-2-[[(2S)-2-[[(2S)-2-[[(2S)-2-[[(2S)-2-[[(2S)-2-[[(2S)-2-[[(2S)-2-[[(2S)-2-[[(2S)-2-[[(2S)-2-[[(2S,3R)-2-[[(2S)-2-[[(2S)-2-[[(2S)-2-[[(2S)-2-[[(2S,3S)-2-[[(2S)-1-[(2S)-1-[(2S)-2-[[(2S)-2-[[(2S)-2-amino-3-hydroxypropanoyl]amino]-4-carboxybutanoyl]amino]-4-carboxybutanoyl]pyrrolidine-2-carbonyl]pyrrolidine-2-carbonyl]amino]-3-methylpentanoyl]amino]-3-hydroxypropanoyl]amino]-4-methylpentanoyl]amino]-3-carboxypropanoyl]amino]-4-methylpentanoyl]amino]-3-hydroxybutanoyl]amino]-3-phenylpropanoyl]amino]-3-(1H-imidazol-4-yl)propanoyl]amino]-4-methylpentanoyl]amino]-4-methylpentanoyl]amino]-5-carbamimidamidopentanoyl]amino]-4-carboxybutanoyl]amino]-3-methylbutanoyl]amino]-4-methylpentanoyl]amino]-4-carboxybutanoyl]amino]-4-methylsulfanylbutanoyl]amino]propanoyl]amino]-5-carbamimidamidopentanoyl]amino]propanoyl]amino]-4-carboxybutanoyl]amino]-5-oxopentanoyl]amino]-4-methylpentanoyl]amino]propanoyl]amino]-5-oxopentanoyl]amino]-5-oxopentanoyl]amino]propanoyl]amino]-3-(1H-imidazol-4-yl)propanoyl]amino]-3-hydroxypropanoyl]amino]-4-oxobutanoyl]amino]-5-carbamimidamidopentanoyl]amino]hexanoyl]amino]-4-methylsulfanylbutanoyl]amino]-4-methylpentanoyl]amino]-4-carboxybutanoyl]amino]-3-methylpentanoyl]amino]-3-methylpentanoic acid](/img/structure/B12798852.png)
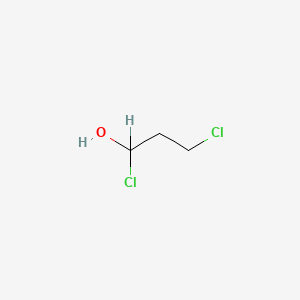
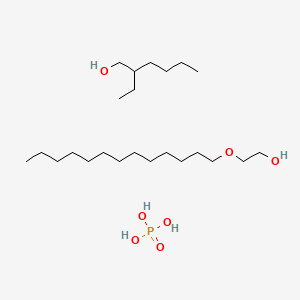
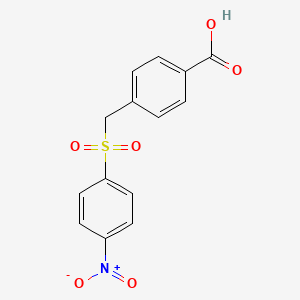
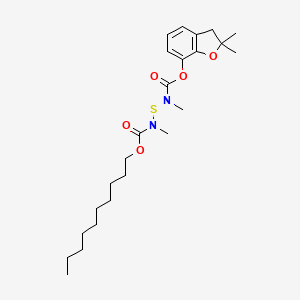
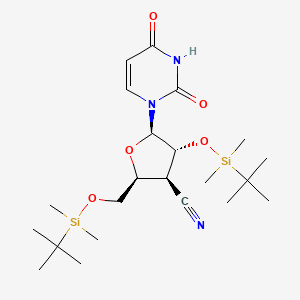
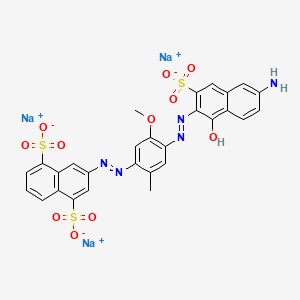
![3-({2-[(Propan-2-yl)sulfanyl]ethoxy}carbonyl)-7-oxabicyclo[2.2.1]heptane-2-carboxylic acid](/img/structure/B12798889.png)

